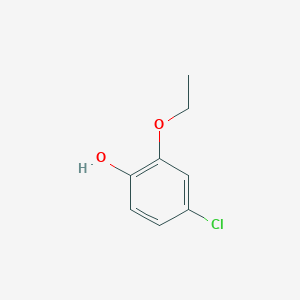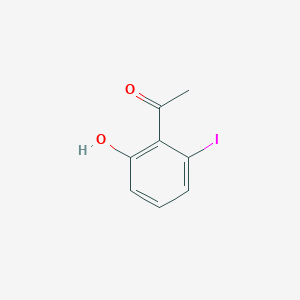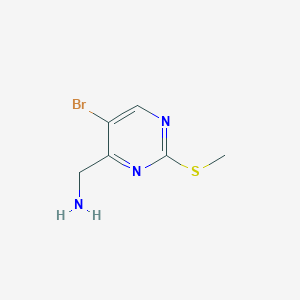
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. It is known for its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its octahydroindole core, which is a saturated bicyclic structure, and a carboxylate ester functional group.
Wirkmechanismus
Target of Action
“Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate” is a proline analogue . It has been applied as a proline substitute in pharmacologically active peptides and as a structural component of the antihypertensive drug Perindopril . .
Mode of Action
Proline is known for its unique cyclic structure that can introduce kinks in protein structures and affect protein folding .
Biochemische Analyse
Biochemical Properties
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate plays a vital role in biochemical reactions, particularly as an intermediate in the synthesis of certain pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The compound’s interaction with enzymes such as oxazolidinone involves diastereoselective α-alkylation, leading to the formation of enantiopure α-tetrasubstituted derivatives . These interactions are crucial for the compound’s role in biochemical pathways and its effectiveness in pharmaceutical applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of the angiotensin-converting enzyme, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure. Additionally, the compound’s interaction with oxazolidinone involves diastereoselective α-alkylation, which is crucial for the synthesis of enantiopure derivatives . These molecular interactions are fundamental to the compound’s biochemical properties and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable when stored in a cool, dry place and away from strong oxidizing agents . Over time, its effects on cellular function can be observed through changes in cell signaling pathways, gene expression, and metabolic processes. These temporal effects are essential for understanding the compound’s long-term impact on cellular physiology.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxazolidinone, leading to the formation of enantiopure α-tetrasubstituted derivatives . These interactions are essential for the compound’s role in metabolic processes and its effectiveness in pharmaceutical applications. Additionally, the compound’s impact on metabolic flux and metabolite levels is crucial for understanding its role in cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate typically involves several key steps:
Starting Materials: The synthesis begins with 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine.
Reaction Conditions: These starting materials react in a nonionic polar solvent such as dimethyl formamide or acetonitrile.
Cyclization: The intermediate compound is cyclized in boiling hydrochloric acid solution.
Hydrogenation: The cyclized compound is hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid.
Purification: The final product is obtained by filtering, concentrating, and recrystallizing.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, simplicity, and cost-effectiveness. Key steps include the use of large-scale reactors for the cyclization and hydrogenation processes, as well as advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including antihypertensive drugs like perindopril.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of various fine chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid: A closely related compound used in similar applications.
Perindopril: An antihypertensive drug that includes the octahydroindole-2-carboxylate structure as part of its molecular framework.
Uniqueness
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its importance in medicinal chemistry and organic synthesis .
Eigenschaften
IUPAC Name |
methyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFEJDUSSGRIH-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215596 | |
| Record name | Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192436-84-3 | |
| Record name | Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192436-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3040278.png)





![Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040289.png)

![Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3040292.png)
